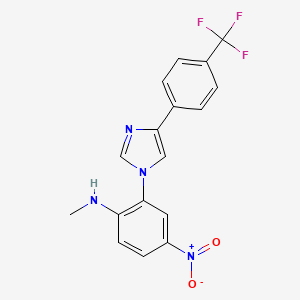
CU-T12-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CU-T12-9は、TLR2(Toll様受容体2)のアゴニストとして作用する合成低分子です。 TLR2-TLR1ヘテロダイマーに特異的に結合し、活性化することで、免疫応答における下流シグナル伝達に不可欠な役割を果たします 。 この化合物は、TLR2活性化化合物のライブラリーをスクリーニングおよび最適化することによって得られました .
準備方法
CU-T12-9は、TLR2-TLR1アゴニストの形成を伴う一連の化学反応によって合成されます。 調製には、this compoundをジメチルスルホキシド(DMSO)に再懸濁し、ボルテックスで十分に混合することが含まれます 。その後、化合物は安定性を維持するために-20°Cで保管されます。 工業生産方法には、合成化合物のライブラリーの高スループットスクリーニングと最適化が含まれ、分子のアゴニスト活性を特定し、強化します .
化学反応の分析
CU-T12-9は、次のものを含むいくつかのタイプの化学反応を受けます。
酸化: this compoundは、酸化されてさまざまな酸化生成物を形成する可能性があります。
還元: この化合物は、特定の条件下で還元されて還元型を生成する可能性があります。
置換: this compoundは、官能基が他の基に置き換えられる置換反応を受けます。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。
科学研究への応用
This compoundは、次のものを含む幅広い科学研究への応用があります。
化学: Toll様受容体とそのシグナル伝達経路の活性化を研究するためのツールとして使用されます。
生物学: 免疫応答におけるTLR2-TLR1ヘテロダイマーの役割を調べるための細胞アッセイで使用されます。
医学: ワクチン開発における免疫刺激物質として、および炎症性疾患や感染症の治療薬としての潜在的な用途があります。
科学的研究の応用
CU-T12-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of Toll-like receptors and their signaling pathways.
Biology: Employed in cellular assays to investigate the role of TLR2-TLR1 heterodimers in immune responses.
Medicine: Potential use as an immune stimulant in vaccine development and as a therapeutic agent for inflammatory and infectious diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Toll-like receptors
作用機序
CU-T12-9は、TLR2-TLR1ヘテロダイマーに選択的に結合することによって効果を発揮します。 この結合はNF-κB依存性シグナル伝達経路を活性化し、腫瘍壊死因子-α(TNF-α)、インターロイキン-10(IL-10)、および誘導型一酸化窒素合成酵素(iNOS)などの炎症性サイトカインの発現につながります 。 This compoundの結合部位は、ヘテロダイマーの界面にあると考えられており、TLR2-TLR1に対する選択的親和性を支持しています .
類似の化合物との比較
This compoundは、高濃度でも、TLR2-TLR1ヘテロダイマーを選択的に活性化し、細胞毒性が最小限であるという点でユニークです 。類似の化合物には、次のものがあります。
Pam3CSK4: TLR2-TLR1を活性化する合成トリアシル化リポペプチド。
FSL-1: TLR2-TLR6を活性化する合成ジアシル化リポペプチド。
イミキモド: 特定の皮膚疾患の治療に使用されるTLR7アゴニスト.
This compoundは、その高い特異性と最小限の細胞毒性により、科学研究や潜在的な治療用途において貴重なツールとなっています。
類似化合物との比較
CU-T12-9 is unique in its selective activation of the TLR2-TLR1 heterodimer, even at high concentrations, with minimal cytotoxicity . Similar compounds include:
Pam3CSK4: A synthetic triacylated lipopeptide that activates TLR2-TLR1.
FSL-1: A synthetic diacylated lipopeptide that activates TLR2-TLR6.
Imiquimod: A TLR7 agonist used in the treatment of certain skin conditions.
This compound stands out due to its high specificity and minimal cytotoxicity, making it a valuable tool in scientific research and potential therapeutic applications.
生物活性
CU-T12-9 is a synthetic small-molecule agonist specifically designed to activate the Toll-like receptor 2 (TLR2) in conjunction with TLR1. This compound has garnered attention for its potential applications in immunotherapy and its role in modulating immune responses. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
This compound selectively binds to the TLR1-TLR2 heterodimer, which is critical for initiating downstream signaling pathways associated with immune responses. Upon binding, this compound activates the nuclear factor kappa B (NF-κB) signaling pathway, leading to the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and inducible nitric oxide synthase (iNOS) .
Key Features:
- Specificity : this compound exclusively activates the TLR1-TLR2 heterodimer, with no significant activity on TLR2-TLR6 or other TLRs .
- Cytotoxicity : It exhibits minimal cytotoxic effects even at high concentrations, making it a promising candidate for therapeutic applications .
- Binding Characteristics : The compound demonstrates competitive binding to the TLR1/2 complex with an IC50 of approximately 54.4 nM .
Table 1: Summary of Biological Activity Data for this compound
| Parameter | Value |
|---|---|
| EC50 for TLR1/2 Activation | 52.9 nM |
| IC50 for Competitive Binding | 54.4 nM |
| Induced Cytokines | TNF-α, IL-10, iNOS |
| Working Concentration Range | 10 nM - 10 µM |
| Molecular Formula | C17H13F3N4O2 |
| Molecular Weight | 362.31 g/mol |
| Purity | ≥95% |
Study 1: Activation of Immune Responses
In a study utilizing HEK293-derived reporter cell lines, this compound was shown to activate SEAP signaling specifically in cells overexpressing TLR2. This activation was inhibited by anti-hTLR1 and anti-hTLR2 antibodies but not by anti-hTLR6 antibodies, confirming its specificity for the TLR1/2 pathway .
Study 2: Cytokine Production
An enzyme-linked immunosorbent assay (ELISA) demonstrated that this compound could effectively stimulate TNF-α production in RAW 264.7 macrophage cells with an EC50 of approximately 60.46 nM. This finding is consistent with its role in activating NF-κB signaling .
Study 3: Effects on Glioma Cells
Recent research indicated that this compound not only activates NF-κB but also influences apoptosis in glioma cells. Treatment with this compound resulted in decreased levels of inflammatory cytokines IL-1β and IL-6 while promoting apoptosis through modulation of pro-apoptotic and anti-apoptotic factors .
特性
IUPAC Name |
N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITXVDAFEYLWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













